Cas no 144128-26-7 ((3R,4Z)-4-Ethylidenetetrahydro-5-oxo-3-furanacetaldehyde)

(3R,4Z)-4-エチリデンテトラヒドロ-5-オキソ-3-フラナセトアルデヒドは、フラン骨格にエチリデン基とアルデヒド基を有する複雑な環状化合物です。分子内にカルボニル基(ケトンとアルデヒド)を2つ含むため、反応性に富み、有機合成中間体として有用です。立体選択的な合成が可能な(R)配置と、(Z)型の二重結合構造が特徴で、光学活性化合物の合成原料や医薬品中間体としての応用が期待されます。特に、フラン環とアルデヒド基の組み合わせにより、多様な官能基変換が可能で、複雑な分子構築に適しています。

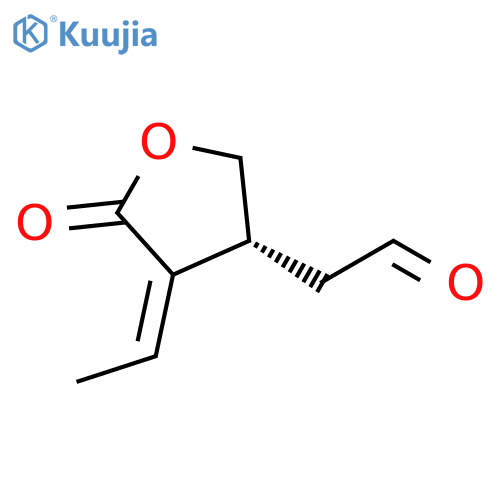

144128-26-7 structure

商品名:(3R,4Z)-4-Ethylidenetetrahydro-5-oxo-3-furanacetaldehyde

(3R,4Z)-4-Ethylidenetetrahydro-5-oxo-3-furanacetaldehyde 化学的及び物理的性質

名前と識別子

-

- (3R,4Z)-4-Ethylidenetetrahydro-5-oxo-3-furanacetaldehyde

- (4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one

- (R,Z)-2-(4-Ethylidene-5-oxotetrahydrofuran-3-yl)acetaldehyde

- 144128-26-7

- 2-[(3R,4Z)-4-ethylidene-5-oxooxolan-3-yl]acetaldehyde

-

- インチ: 1S/C8H10O3/c1-2-7-6(3-4-9)5-11-8(7)10/h2,4,6H,3,5H2,1H3/b7-2-/t6-/m0/s1

- InChIKey: KKHYJKATIMBATC-VLJCEMICSA-N

- ほほえんだ: O1C(=O)/C(=C\C)/[C@@H](CC=O)C1

計算された属性

- せいみつぶんしりょう: 154.062994177g/mol

- どういたいしつりょう: 154.062994177g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 43.4Ų

(3R,4Z)-4-Ethylidenetetrahydro-5-oxo-3-furanacetaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E919870-5mg |

(3R,4Z)-4-Ethylidenetetrahydro-5-oxo-3-furanacetaldehyde |

144128-26-7 | 5mg |

$379.00 | 2023-05-18 | ||

| TRC | E919870-1mg |

(3R,4Z)-4-Ethylidenetetrahydro-5-oxo-3-furanacetaldehyde |

144128-26-7 | 1mg |

$81.00 | 2023-05-18 | ||

| TRC | E919870-25mg |

(3R,4Z)-4-Ethylidenetetrahydro-5-oxo-3-furanacetaldehyde |

144128-26-7 | 25mg |

$1619.00 | 2023-05-18 | ||

| TRC | E919870-10mg |

(3R,4Z)-4-Ethylidenetetrahydro-5-oxo-3-furanacetaldehyde |

144128-26-7 | 10mg |

$718.00 | 2023-05-18 |

(3R,4Z)-4-Ethylidenetetrahydro-5-oxo-3-furanacetaldehyde 関連文献

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

5. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

144128-26-7 ((3R,4Z)-4-Ethylidenetetrahydro-5-oxo-3-furanacetaldehyde) 関連製品

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 557-08-4(10-Undecenoic acid zinc salt)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量